Ethyl 6-ethoxy-2,4-dioxohexanoate
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Overview
Description
Ethyl 6-ethoxy-2,4-dioxohexanoate is an organic compound with the molecular formula C10H16O5. It is a derivative of hexanoic acid and is characterized by the presence of two keto groups and an ethoxy group. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-ethoxy-2,4-dioxohexanoate can be synthesized through a multi-step process involving the reaction of ethyl acetoacetate with ethyl chloroformate in the presence of a base such as sodium ethoxide. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product.
Step 1: Ethyl acetoacetate is reacted with ethyl chloroformate in the presence of sodium ethoxide.
Step 2: The reaction mixture is stirred at a low temperature (around -5°C) overnight.
Step 3: The resulting product is then extracted using ethyl acetate and purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures higher yields and consistent product quality. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-ethoxy-2,4-dioxohexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of ethyl 6-ethoxy-2,4-dioxohexanoic acid.
Reduction: Formation of ethyl 6-ethoxy-2,4-dihydroxyhexanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-ethoxy-2,4-dioxohexanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 6-ethoxy-2,4-dioxohexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s keto groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the ethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Ethyl 6-ethoxy-2,4-dioxohexanoate can be compared with other similar compounds, such as:
Ethyl 2,4-dioxohexanoate: Lacks the ethoxy group, making it less lipophilic.
Ethyl 2,4-diketocaproate: Another derivative of hexanoic acid with similar reactivity but different physical properties.
Ethyl propionyl pyruvate: Contains a propionyl group instead of an ethoxy group, leading to different chemical behavior.
Biological Activity
Ethyl 6-ethoxy-2,4-dioxohexanoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, synthesizing findings from diverse sources including research studies, case studies, and relevant literature.
Chemical Structure and Properties
This compound is an ester derivative characterized by its dioxohexanoate structure. The chemical formula is C8H14O4, and it features two carbonyl groups that are crucial for its reactivity and biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of similar structures have shown promising results against various cancer cell lines:
- Case Study : A derivative tested against HepG-2 liver carcinoma cells exhibited a half-maximal inhibitory concentration (IC50) of 25.5 μg/mL, significantly lower than the reference drug doxorubicin (IC50 = 0.36 μg/mL) . This indicates that structural modifications can enhance anticancer efficacy.
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells. Apoptosis is mediated by caspases, particularly caspase-3, which plays a crucial role in the apoptotic pathway. Additionally, the regulation of cell cycle proteins such as p21 and p27 has been observed in related studies .
Antioxidant Activity
Compounds similar to this compound have also been evaluated for their antioxidant properties. The ability to scavenge free radicals and reduce oxidative stress is critical for their therapeutic potential. In vitro assays have demonstrated that certain derivatives can significantly increase levels of reduced glutathione (GSH), a major antioxidant in cells .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methodologies involving condensation reactions and subsequent esterification processes. Research has indicated that modifying the ethoxy group can influence both the solubility and biological activity of the compound.
Properties
Molecular Formula |
C10H16O5 |
---|---|
Molecular Weight |
216.23 g/mol |
IUPAC Name |
ethyl 6-ethoxy-2,4-dioxohexanoate |
InChI |
InChI=1S/C10H16O5/c1-3-14-6-5-8(11)7-9(12)10(13)15-4-2/h3-7H2,1-2H3 |
InChI Key |
IHFXRDHGTBYTLP-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCC(=O)CC(=O)C(=O)OCC |
Origin of Product |
United States |
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